molecular formula C7H7ClFNO B3149746 2-Chloro-5-fluoro-4-methoxyaniline CAS No. 677741-98-9

2-Chloro-5-fluoro-4-methoxyaniline

Cat. No.: B3149746
CAS No.: 677741-98-9
M. Wt: 175.59 g/mol
InChI Key: HTCATZCQXYRHJF-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-methoxyaniline is an organic compound with the molecular formula C7H7ClFNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine, fluorine, and methoxy groups. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-fluoro-4-methoxyaniline can be synthesized through several methods. One common method involves the nitration of 2-chloro-5-fluoro-4-methoxybenzene, followed by reduction of the nitro group to an amine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-methoxyaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

    Oxidation and Reduction: It can be oxidized to form corresponding quinones or reduced to form amines.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.

Major Products Formed

    Substitution: Products include various substituted anilines depending on the nucleophile used.

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include fully reduced amines.

Scientific Research Applications

2-Chloro-5-fluoro-4-methoxyaniline is used in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-fluoro-4-methoxyaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chlorine and fluorine) and an electron-donating group (methoxy) on the benzene ring can influence its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methoxyaniline: Similar structure but lacks the fluorine atom.

    3-Chloro-5-fluoro-4-methoxyaniline: Similar structure but with different substitution pattern.

    2-Fluoro-4-methoxyaniline: Similar structure but lacks the chlorine atom.

Uniqueness

2-Chloro-5-fluoro-4-methoxyaniline is unique due to the specific combination of chlorine, fluorine, and methoxy groups on the benzene ring. This combination imparts distinct electronic properties, making it valuable for specific chemical reactions and applications.

Properties

IUPAC Name

2-chloro-5-fluoro-4-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCATZCQXYRHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501283676
Record name 2-Chloro-5-fluoro-4-methoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677741-98-9
Record name 2-Chloro-5-fluoro-4-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=677741-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluoro-4-methoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Chloro-4-fluoro-5-methoxy-2-nitro-benzene (16.3 g, 79.3 mmol) and Sn granules (29.1 g, 246 mmol) were suspended in water (200 mL). Concentrated HCl (79 mL, 952 mmol) was added dropwise over 20 min. The resulting mixture was heated to 55° C. for 3 h. The solution was cooled to room temperature and carefully quenched with 1 N NaOH. The thick mixture was filtered through celite eluting the ethyl acetate to give a clear solution which was extracted with ethyl acetate. The ethyl acetate layers were washed with brine, dried (Na2SO4), filtered and concentrated in vacuo to give 26 g (80%) of 2-chloro-5-fluoro-4-methoxyaniline: Crude 1H NMR (400 MHz, CDCl3): δ 6.88 (d, J=8.3 Hz, 1H), 6.57 (d, J=12.2 Hz, 1H), 3.79 (s, 3H), 3.77 (br s, 2H). The crude material was pure enough to carry on to the next step.
Quantity
16.3 g
Type
reactant
Reaction Step One
Name
Quantity
79 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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